molecular formula C11H11Cl2N5S B10957543 1-[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-3-methylthiourea

1-[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-3-methylthiourea

Cat. No.: B10957543
M. Wt: 316.2 g/mol
InChI Key: PEUFPVUYLRXOMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(2,4-DICHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-N’-METHYLTHIOUREA is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a triazole ring, a dichlorobenzyl group, and a methylthiourea moiety, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,4-DICHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-N’-METHYLTHIOUREA typically involves the reaction of 2,4-dichlorobenzyl chloride with 1H-1,2,4-triazole under basic conditions to form an intermediate. This intermediate is then reacted with methyl isothiocyanate to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,4-DICHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-N’-METHYLTHIOUREA undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorobenzyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-[1-(2,4-DICHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-N’-METHYLTHIOUREA involves its interaction with specific molecular targets. The compound is believed to inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to the suppression of microbial growth or the modulation of biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(2,4-DICHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-N’-METHYLTHIOUREA is unique due to its combination of a triazole ring and a methylthiourea moiety, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development.

Properties

Molecular Formula

C11H11Cl2N5S

Molecular Weight

316.2 g/mol

IUPAC Name

1-[1-[(2,4-dichlorophenyl)methyl]-1,2,4-triazol-3-yl]-3-methylthiourea

InChI

InChI=1S/C11H11Cl2N5S/c1-14-11(19)16-10-15-6-18(17-10)5-7-2-3-8(12)4-9(7)13/h2-4,6H,5H2,1H3,(H2,14,16,17,19)

InChI Key

PEUFPVUYLRXOMI-UHFFFAOYSA-N

Canonical SMILES

CNC(=S)NC1=NN(C=N1)CC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.